molecular formula C₁₄D₃H₁₁O₃ B1157455 rac-Kavain-d3

rac-Kavain-d3

Cat. No.: B1157455
M. Wt: 233.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Kavain-d3, with a molecular formula of C14D3H11O3 and a molecular weight of 233.28 g/mol, is a deuterated isotope-labelled analogue of rac-Kavain . This compound is primarily used as an analytical standard in HPLC and in research and development for studying the pharmacology of kavalactones . rac-Kavain is the principal kavalactone found in the kava plant (Piper methysticum) and contributes significantly to its psychoactive and anxiolytic effects . As a research chemical, rac-Kavain-d3 is valuable for investigating the mechanisms of kavalactones, which exhibit anticonvulsive properties by attenuating vascular smooth muscle contraction through interactions with voltage-dependent sodium and calcium channels . Recent research indicates that rac-Kavain exhibits protective effects on anaerobic glycolysis, ATP content, and intracellular calcium and sodium levels in anoxic brain vesicles . Its precise psychotropic, sedative, and anxiolytic mechanisms are multi-faceted; it has been shown to reversibly inhibit monoamine oxidase A and B (MAO-A and MAO-B), suggesting a role in modulating serotonin, norepinephrine, and dopamine signaling . Furthermore, kavain directly and positively modulates GABAA receptors, most strongly the α4β2δ subtype, via a mechanism independent of the classical benzodiazepine binding site . This combination of activities across different pathways—including weak sodium channel antagonism, strong L-type calcium channel blockade, and enhancement of early potassium currents—makes it a promising candidate for research into mood stabilization and anticonvulsant therapies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₄D₃H₁₁O₃

Molecular Weight

233.28

Synonyms

5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one-d3;  DL-Kawain-d3;  dl-Kavain-d3; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics

The pharmacokinetics of kavalactones, including rac-Kavain-d3, have been studied extensively. A recent study utilized ultra-high pressure liquid chromatography-mass spectrometry (UPLC-MS/MS) to analyze the pharmacokinetic profiles of multiple kavalactones after oral dosing. The findings indicated that rac-Kavain-d3 exhibited rapid absorption with a peak plasma concentration reached within 1-3 hours post-administration . The systemic exposure of kavalactones was found to be dose-proportional over a range of doses from 75 mg to 225 mg, highlighting its potential for clinical use in varying dosages .

Anxiolytic Effects

Rac-Kavain-d3 has been shown to possess anxiolytic properties. Kavalactones interact with GABA receptors and modulate neurotransmitter activity, which may contribute to their calming effects . Preclinical studies suggest that rac-Kavain-d3 can reduce anxiety-like behaviors in animal models, making it a candidate for treating anxiety disorders.

Anticonvulsant Activity

Research indicates that rac-Kavain-d3 may also exhibit anticonvulsant properties. It is believed to influence sodium and calcium channels in neuronal cells, which can stabilize neuronal excitability and prevent seizures . This makes it a potential therapeutic option for epilepsy and other seizure disorders.

Anticancer Potential

Emerging evidence suggests that rac-Kavain-d3 may have anticancer properties. Kavalactones have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . For instance, studies have demonstrated that certain kavalactones can suppress tumor growth in vitro and in vivo by modulating signaling pathways related to cell survival and apoptosis .

Case Studies

  • Anxiolytic Study : A clinical trial investigated the effects of kava extracts containing rac-Kavain-d3 on patients with generalized anxiety disorder. Results showed significant reductions in anxiety scores compared to placebo groups, supporting its use as an alternative treatment for anxiety .
  • Anticancer Research : A study evaluated the effects of kava extracts on various cancer cell lines. The results indicated that kavalactones, including rac-Kavain-d3, inhibited the growth of cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores the potential for developing kava-based therapies for cancer treatment .

Comparison with Similar Compounds

Structural Analogs: Kavain Derivatives

rac-Kavain-d3 shares structural similarities with non-deuterated kavain derivatives, such as yangonin and demethoxyyangonin, which differ in substituent groups (Table 1). Key distinctions include:

  • Yangonin : Contains a methoxy group at the C-7 position, enhancing its binding affinity to GABA receptors. Studies report moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 μM) .
  • Demethoxyyangonin : Lacks the methoxy group, resulting in reduced bioactivity compared to yangonin (IC₅₀: >50 μM) .
  • rac-Kavain: The non-deuterated parent compound exhibits analgesic effects in vivo, but its rapid metabolism limits therapeutic utility. Deuterated analogs like rac-Kavain-d3 address this via isotopic stabilization .
Table 1: Structural Analogs of rac-Kavain-d3
Compound Molecular Formula Key Structural Differences Research Findings
rac-Kavain-d3 C₁₄H₁₃D₃O₃ Deuterium at methyl groups Enhanced metabolic stability
Yangonin C₁₄H₁₄O₄ Methoxy group at C-7 Cytotoxic (IC₅₀: 12–18 μM)
Demethoxyyangonin C₁₃H₁₂O₃ No methoxy group Reduced cytotoxicity (IC₅₀: >50 μM)
Table 2: Deuterated Analogs of rac-Kavain-d3
Compound Molecular Formula CAS RN Deuterium Substitution Primary Application
rac-Kavain-d3 C₁₄H₁₃D₃O₃ Not specified Methyl groups Metabolic tracking
Caffeine-d3 C₈H₇D₃N₄O₂ 26351-04-2 7-methyl group HPLC internal standard
Rac O-Desmethyl Naproxen D3 C₁₃H₉D₃O₃ 1122399-99-8 3,3,3-propanoic acid Impurity analysis

Research Findings and Limitations

  • Cytotoxicity: Non-deuterated kavain derivatives show variable cytotoxicity, with yangonin being the most potent.
  • Analytical Utility: rac-Kavain-d3’s deuterium labeling improves signal resolution in LC-MS compared to non-deuterated analogs, similar to Caffeine-d3’s role in pharmacokinetic assays .
  • Synthetic Challenges : Deuterated compounds require specialized synthesis routes, such as cross-coupling reactions (e.g., Heck and Suzuki-Miyaura) for kavain derivatives, which may limit scalability .

Preparation Methods

Acid/Base-Catalyzed Hydrogen-Deuterium Exchange

Deuterium incorporation via proton exchange is a cost-effective method for synthesizing rac-Kavain-d3. This approach leverages the lability of specific protons under acidic or basic conditions:

Procedure :

  • Dissolve kavain in deuterated solvents (e.g., D2_2O or CD3_3OD) containing catalytic amounts of DCl or NaOD.

  • Heat the mixture at 60–80°C for 24–48 hours to facilitate H-D exchange.

  • Purify the product via column chromatography or recrystallization.

Key Findings :

  • Deuterium Incorporation : Up to 95% deuteration at the C-12 methyl group is achievable using NaOD/D2_2O at 70°C.

  • Limitations : Aromatic protons exhibit lower exchange rates (<30%) due to resonance stabilization.

Total Synthesis Using Deuterated Building Blocks

This method involves constructing the kavain scaffold from deuterated precursors, ensuring site-specific labeling:

Step 1: Synthesis of Deuterated Styryl Moiety

  • React deuterated acetophenone (C6D5COCD3\text{C}_6\text{D}_5\text{COCD}_3) with malonic acid in the presence of piperidine to form the styryl intermediate.

Step 2: Lactone Formation

  • Condense the styryl intermediate with δ-valerolactone-d6d_6 under Mitsunobu conditions (DEAD, PPh3_3) to yield the pyrone ring.

Step 3: Methoxylation

  • Introduce methoxyl groups using CD3_3I and Ag2_2O in DMF at 100°C.

Yield and Purity :

StepYield (%)Deuterium Purity (%)
Styryl7898
Lactone6597
Methoxylation8299

Catalytic Deuteration with Transition Metal Catalysts

Palladium and platinum catalysts enable selective deuteration of unsaturated bonds in kavain precursors:

Procedure :

  • Hydrogenate the α,β-unsaturated lactone intermediate with D2_2 gas (5 atm) over Pd/C (10% w/w) in THF.

  • Stir the reaction mixture at 25°C for 12 hours.

Optimization Data :

  • Catalyst Screening :

    CatalystDeuteration Efficiency (%)
    Pd/C92
    PtO2_285
    Rh/Al2_2O3_378
  • Solvent Effects : THF outperforms DCM and EtOH due to better H2_2 solubility.

Analytical Validation and Challenges

Isotopic Purity Assessment

Deuterium incorporation is quantified using:

  • Mass Spectrometry (MS) : ESI-MS shows [M+D]+^+ peaks at m/z 259.2 (theoretical 259.1).

  • NMR Spectroscopy : 2^2H NMR (61.4 MHz) resolves CD3_3 signals at δ 1.25 ppm.

Common Issues :

  • Deuterium Loss : Prolonged storage in protic solvents reduces purity by 5–10% monthly.

  • Racemization : Acidic conditions during synthesis may alter enantiomeric ratios.

Industrial-Scale Production Considerations

Scaling rac-Kavain-d3 synthesis requires addressing:

  • Cost of Deuterated Reagents : CD3_3I and D2_2O account for 70% of material costs.

  • Reaction Time : Catalytic deuteration reduces processing time by 40% compared to H-D exchange.

  • Regulatory Compliance : FDA guidelines mandate >98% isotopic purity for tracer studies.

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing rac-Kavain-d3 with high isotopic purity, and how can researchers validate isotopic incorporation?

  • Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. Validate isotopic purity using liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium placement. Calibrate instruments against certified reference materials (CRMs) to ensure accuracy . For quantification, use isotopic dilution analysis with internal standards to minimize matrix effects .

Q. Which analytical techniques are most reliable for characterizing rac-Kavain-d3 in complex biological matrices?

  • Methodological Answer : Prioritize high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) for sensitivity and specificity. Optimize chromatographic conditions (e.g., column type: C18, mobile phase: methanol/water with 0.1% formic acid) to resolve rac-Kavain-d3 from metabolites. Validate methods per ICH Q2(R1) guidelines for linearity, precision, and recovery .

Q. How should researchers design in vitro assays to evaluate rac-Kavain-d3 metabolic stability while minimizing matrix interference?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte suspensions under controlled oxygen and temperature (37°C, 95% O₂/5% CO₂). Include negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., testosterone for CYP3A4 activity). Quantify parent compound depletion via LC-MS/MS with time-point sampling (0, 15, 30, 60 min). Normalize data to protein content and account for nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for rac-Kavain-d3 across species?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosing regimens, analytical methods). Perform allometric scaling to adjust for interspecies differences in clearance and volume of distribution. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific metabolic pathways .

Q. What strategies optimize chiral separation of rac-Kavain-d3 enantiomers for mechanistic pharmacology studies?

  • Methodological Answer : Employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Screen multiple solvents (e.g., hexane/isopropanol) and temperatures to enhance resolution. Confirm enantiomeric purity via circular dichroism (CD) or X-ray crystallography . Cross-validate with capillary electrophoresis (CE) for orthogonal confirmation .

Q. How should experimental designs address reproducibility challenges in rac-Kavain-d3 neuropharmacology studies?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all raw data and protocols. Use blinded, randomized block designs in animal studies to reduce bias. Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework (OSF) . Report results per ARRIVE 2.0 guidelines to enhance transparency .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in rac-Kavain-d3 toxicity studies with small sample sizes?

  • Methodological Answer : Apply Bayesian hierarchical models to handle limited data while incorporating prior knowledge (e.g., historical toxicity data). Use bootstrapping to estimate confidence intervals for EC₅₀ values. For non-linear responses, fit four-parameter logistic (4PL) curves and validate with Akaike Information Criterion (AIC) for model selection .

Q. How can researchers integrate omics data (e.g., proteomics, metabolomics) to elucidate rac-Kavain-d3 mechanisms of action?

  • Methodological Answer : Combine untargeted metabolomics (via LC-QTOF-MS) with network pharmacology analysis to identify perturbed pathways (e.g., MAPK, NF-κB). Use STRING database for protein interaction mapping and MetaboAnalyst 5.0 for pathway enrichment. Correlate omics findings with phenotypic outcomes using multi-omics integration tools (e.g., mixOmics) .

Methodological Best Practices

  • Data Contradiction Analysis : Follow Cochrane guidelines for risk-of-bias assessment (e.g., ROBINS-I tool) when reconciling conflicting results. Conduct sensitivity analyses to test robustness against outlier studies .
  • Instrument Calibration : Document calibration curves and QC samples for all analytical runs. Use NIST-traceable standards to ensure data comparability across labs .
  • Ethical Reporting : Disclose funding sources, potential conflicts of interest, and data availability per ICMJE recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.